Furomollugin Demonstrates Potent Anti-HBsAg Activity Comparable to Mollugin, Distinct from Inactive Rubilactone
In a direct comparative study of three naphthohydroquinones isolated from *Rubia cordifolia*, both Furomollugin and Mollugin demonstrated equipotent suppression of Hepatitis B surface antigen (HBsAg) secretion, while the closely related analog Rubilactone was inactive [1].
| Evidence Dimension | Inhibition of HBsAg secretion |
|---|---|
| Target Compound Data | IC50 = 2.0 μg/mL |
| Comparator Or Baseline | Mollugin (IC50 = 2.0 μg/mL); Rubilactone (inactive) |
| Quantified Difference | Equipotent to Mollugin; active vs. inactive for Rubilactone |
| Conditions | Human hepatoma Hep3B cells, 48-hour treatment |
Why This Matters
This evidence mandates the selection of Furomollugin or Mollugin over the inactive Rubilactone for HBsAg-related studies, providing a clear, data-driven rationale for procurement.
- [1] Ho, L. K., Don, M. J., Chen, H. C., Yeh, S. F., & Chen, J. M. (1996). Inhibition of hepatitis B surface antigen secretion on human hepatoma cells. Components from Rubia cordifolia. *Journal of Natural Products*, 59(3), 330-333. View Source
